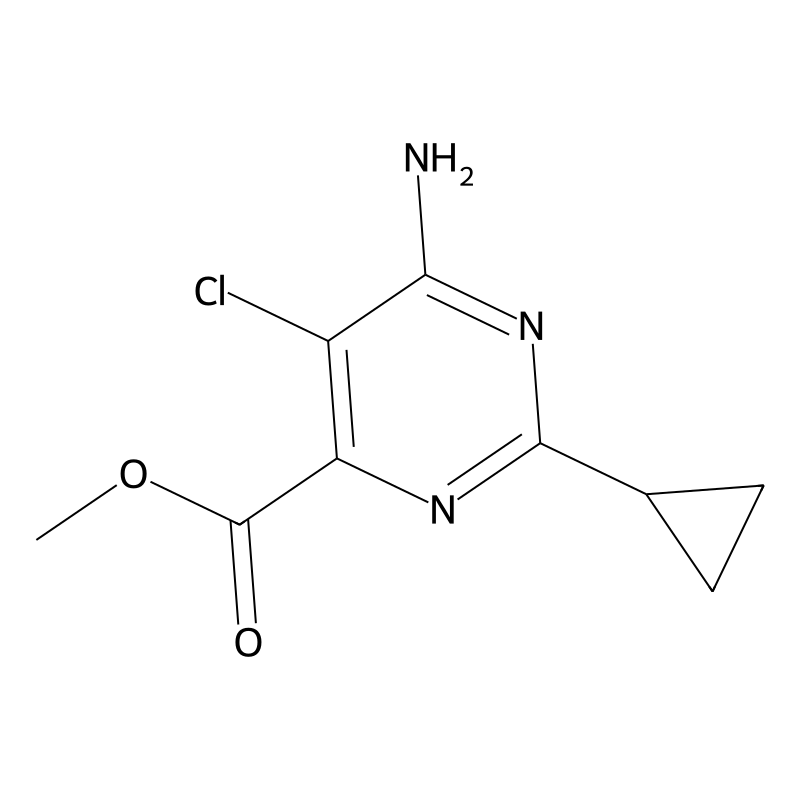

Aminocyclopyrachlor-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Aminocyclopyrachlor-methyl is a synthetic herbicide that belongs to the pyrimidine carboxylic acid family. It functions as an auxin-mimicking agent, primarily used for the selective control of various weeds and invasive plant species. The compound is characterized by its chemical formula and is recognized for its effectiveness in agricultural applications, particularly in managing unwanted vegetation without adversely affecting desirable crops .

Methyl aminocyclopyrachlor acts as an auxin mimic herbicide []. Auxins are naturally occurring plant hormones that regulate growth and development. Methyl aminocyclopyrachlor disrupts plant growth by mimicking the effects of auxin, leading to abnormal cell division, uncontrolled growth, and ultimately plant death [].

Mode of Action:

Aminocyclopyrachlor belongs to the class of pyrimidine carboxylic acid herbicides. Its mechanism of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid) []. This disrupts plant growth processes, ultimately leading to weed death []. Research is ongoing to understand the specific molecular pathways targeted by aminocyclopyrachlor.

Target Plants:

Scientific studies have shown that aminocyclopyrachlor is effective against a broad spectrum of broadleaf weeds and woody vegetation [, ]. Research is being conducted to determine its efficacy against specific weed species and identify potential resistance development.

Environmental Fate:

Studies are investigating the environmental fate of aminocyclopyrachlor, including its degradation pathways in soil and water []. This information is crucial for assessing its potential impact on non-target organisms and the environment.

Safety Evaluation:

Toxicological studies are being conducted to evaluate the safety of aminocyclopyrachlor for humans and animals []. This research is essential for determining safe handling practices and potential environmental risks.

Future Directions:

Scientific research on aminocyclopyrachlor is ongoing, focusing on areas like:

- Developing formulations for improved efficacy and selectivity

- Understanding its degradation pathways in different environmental conditions

- Assessing its impact on non-target organisms

- Investigating potential resistance development in weeds

Aminocyclopyrachlor-methyl undergoes various chemical transformations, especially in environmental conditions. Upon application, it is rapidly converted into its active form, aminocyclopyrachlor, through hydrolysis. The degradation pathways include photolysis, which involves the breakdown of the compound under sunlight, leading to several minor transformation products. Key degradation products identified include IN-LXT69 and IN-QHF57, which arise from processes such as decarboxylation and the elimination of hydrogen chloride . The half-lives for degradation in different environments have been calculated, with notable rates in both acidic buffers and natural water systems .

The biological activity of aminocyclopyrachlor-methyl is primarily attributed to its role as a synthetic auxin. It mimics natural plant hormones, leading to uncontrolled growth in target weed species. This mechanism results in effective weed management by disrupting normal plant growth patterns. Laboratory studies have demonstrated its efficacy against a variety of broadleaf weeds while exhibiting low toxicity to non-target species .

The synthesis of aminocyclopyrachlor-methyl typically involves multi-step organic reactions starting from pyrimidine derivatives. The process includes the formation of key intermediates that are subsequently modified through esterification to yield the methyl ester form. Specific methodologies may vary, but they generally encompass the use of reagents that facilitate the introduction of the methyl group while ensuring the integrity of the pyrimidine structure .

Aminocyclopyrachlor-methyl is primarily utilized in agricultural settings as a herbicide for controlling a range of weeds in crops such as soybeans and corn. Its selective action allows for effective weed management without harming crop yields. Additionally, it has been explored for use in non-crop areas such as rights-of-way and industrial sites due to its ability to manage invasive plant species effectively .

Studies on the interactions of aminocyclopyrachlor-methyl with other compounds have indicated that it can be combined with various adjuvants to enhance its efficacy and stability. Research has shown that when used with certain surfactants or other herbicides, it can improve absorption and translocation within plant systems, leading to better control over target species . Furthermore, pharmacokinetic studies in animal models have provided insights into its absorption and elimination profiles, indicating a rapid uptake and minimal residual activity in tissues post-exposure .

Several compounds share structural similarities or functional roles with aminocyclopyrachlor-methyl. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Role/Activity | Unique Features |

|---|---|---|---|

| Aminocyclopyrachlor | Herbicide | Active form; more potent than its methyl ester | |

| Triclopyr | Herbicide | Primarily targets woody plants; different mechanism | |

| Picloram | Herbicide | Systemic action; effective on perennial weeds | |

| Clopyralid | Herbicide | Selective control of broadleaf weeds; less residual | |

| Fluroxypyr | Herbicide | Broad-spectrum activity; unique trifluoromethyl group |

Aminocyclopyrachlor-methyl stands out due to its specific auxin-mimicking properties and rapid degradation profile under environmental conditions, making it particularly suitable for integrated weed management strategies .

Aminocyclopyrachlor-methyl exists as a solid at room temperature, presenting as a white to off-white crystalline powder [1] [2]. The compound exhibits a mild odor characteristic of organic compounds [3] [4]. In formulated products, it may appear as granules or dispersible granules depending on the specific formulation [5]. The pure technical material maintains consistent physical characteristics across different manufacturing batches, with a density of 1.44 grams per milliliter at 20°C [1] [2].

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | EPA documentation |

| Color | White to off-white | Technical documentation |

| Odor | Mild | Technical documentation |

| Density (20°C) | 1.44 g/mL | EPA Reg. Data |

Melting Point and Thermal Characteristics

The melting point of aminocyclopyrachlor-methyl has been precisely determined to be 148.9°C using differential scanning calorimetry [1] [2]. This melting point is notably higher than that of the parent acid aminocyclopyrachlor, which melts at 140.8°C [1] [2]. The compound demonstrates thermal stability under normal storage and handling conditions, with no decomposition observed below its melting point [1] [2].

Vapor pressure measurements indicate relatively low volatility, with values of 4.19 × 10⁻⁴ pascals at 20°C and 4.45 × 10⁻⁴ pascals at 25°C [1] [2]. These values are significantly higher than those of the parent acid aminocyclopyrachlor, which exhibits vapor pressures of 6.92 × 10⁻⁶ pascals at 20°C and 4.91 × 10⁻⁶ pascals at 25°C [1] [2]. The increased vapor pressure of the methyl ester form has implications for potential volatilization and vapor movement under field conditions [6].

| Thermal Property | Value | Method/Notes |

|---|---|---|

| Melting Point | 148.9°C | Differential scanning calorimetry |

| Vapor Pressure (20°C) | 4.19 × 10⁻⁴ Pa | EPA Reg. Data |

| Vapor Pressure (25°C) | 4.45 × 10⁻⁴ Pa | EPA Reg. Data |

| Thermal Stability Range | Stable under normal conditions | Stable up to melting point |

Solubility Profile Across Solvent Systems

The solubility characteristics of aminocyclopyrachlor-methyl differ significantly from its parent acid due to the presence of the methyl ester group. Water solubility at 20°C is 0.354 grams per liter [1] [2], which is substantially lower than the parent acid aminocyclopyrachlor, which exhibits water solubility values ranging from 3.13 to 4.20 grams per liter depending on pH conditions [1] [2].

The pH of a 1% aqueous suspension of aminocyclopyrachlor-methyl is 6.16 [1] [2], indicating near-neutral conditions. Unlike the parent acid, the methyl ester form does not exhibit pH-dependent solubility variations since it lacks ionizable functional groups under normal environmental pH conditions [1] [2].

The compound demonstrates good solubility in organic solvents, particularly methanol and acetonitrile, which are commonly used in analytical extraction procedures [7] [8]. This enhanced lipophilicity compared to the parent acid is reflected in its higher octanol-water partition coefficient [1] [2].

| Solvent System | Solubility | pH Dependence | Notes |

|---|---|---|---|

| Water (20°C) | 0.354 g/L | pH independent (ester) | Significantly lower than parent acid |

| Methanol | Soluble | Not applicable | Used in extraction procedures |

| Acetonitrile | Soluble | Not applicable | Used in analytical methods |

| Organic Solvents (general) | Good solubility | Not applicable | Lipophilic nature due to ester group |

Stability Under Various Environmental Conditions

Aminocyclopyrachlor-methyl exhibits different stability characteristics compared to its parent acid under various environmental conditions. The compound undergoes rapid hydrolysis in aqueous environments, converting to the parent acid aminocyclopyrachlor [9] [10]. This hydrolysis process is relatively rapid and occurs across a range of pH conditions typical of environmental systems [9] [10].

Under photolytic conditions, aminocyclopyrachlor-methyl undergoes degradation when exposed to natural sunlight, with the formation of various photodegradation products [11] [6]. The stability of the compound in soil systems depends on aerobic versus anaerobic conditions, with moderate persistence under aerobic conditions and increased persistence under anaerobic conditions [11] [12].

Storage stability studies indicate that aminocyclopyrachlor-methyl remains stable when stored at temperatures of -10°C or below for periods of at least three months [8]. The compound demonstrates stability in the presence of various metal ions commonly found in environmental matrices [13]. Under normal ambient temperature conditions, the compound maintains its integrity without significant degradation [1] [2].

| Environmental Condition | Stability/Half-life | Conditions | Degradation Products |

|---|---|---|---|

| Hydrolysis (aqueous) | Rapidly hydrolyzes to parent acid | pH 4-9, 20°C | Aminocyclopyrachlor (parent acid) |

| Photolysis (aqueous) | Photodegradation occurs | Natural sunlight | Various photodegradates |

| Aerobic soil | Moderate persistence | Aerobic conditions | Aminocyclopyrachlor |

| Anaerobic soil | Persistent | Anaerobic conditions | Aminocyclopyrachlor |

| Storage stability | Stable at -10°C for 3+ months | Frozen storage | None observed |

| Thermal stability | Stable under normal conditions | Ambient temperature | None observed |

| Metal ion presence | Stable in presence of metal ions | Various metal ions tested | None observed |

Partition Coefficient and Distribution Behavior

The octanol-water partition coefficient (log Kow) of aminocyclopyrachlor-methyl is 1.87 at 20°C [1] [2]. This value indicates moderate lipophilicity and represents a significant increase compared to the parent acid aminocyclopyrachlor, which has log Kow values ranging from -2.48 to 1.07 depending on pH conditions [1] [2]. The higher partition coefficient of the methyl ester reflects its enhanced affinity for organic phases and reduced water solubility [1] [2].

Soil adsorption studies have revealed variable behavior depending on soil characteristics. The distribution coefficient (Kd) values range from 0.03 to 2.05 milliliters per gram across different soil types [14]. The soil organic carbon normalized adsorption coefficient (Koc) values range from 2.0 to 55 milliliters per gram, indicating low to moderate adsorption potential [14]. These values suggest that aminocyclopyrachlor-methyl exhibits mobile to moderately mobile behavior in soil systems [14].

The compound's distribution behavior is influenced by its physical and chemical properties, particularly its moderate lipophilicity and potential for hydrolysis to the more water-soluble parent acid [14] [15]. In environmental systems, the initial distribution of the methyl ester may be followed by rapid conversion to the parent acid, which exhibits different distribution characteristics [9] [10].

Bioconcentration potential appears to be low based on the compound's physicochemical properties, though specific bioconcentration factor studies have not been extensively reported [12]. The moderate lipophilicity suggests limited bioaccumulation potential in biological systems [12].

| System | Value | Temperature | Significance |

|---|---|---|---|

| Octanol/Water | log Kow = 1.87 | 20°C | Moderate lipophilicity |

| Soil Adsorption (Kd) | Variable (0.03-2.05 mL/g) | Room temperature | Mobile to moderately mobile |

| Soil Adsorption (Koc) | Variable (2.0-55 mL/g) | Room temperature | Low to moderate adsorption |

| Bioconcentration Factor | Low bioconcentration expected | Not determined | Low bioaccumulation potential |